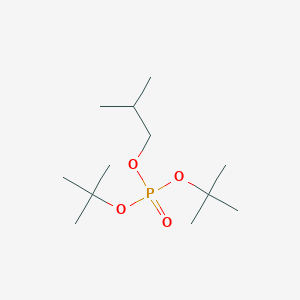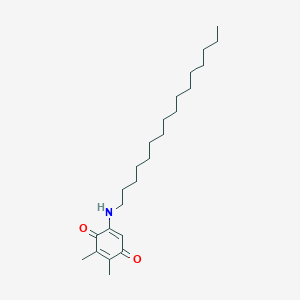
1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester is a chemical compound with the molecular formula C9H17NO2S. It is also known by its IUPAC name, S-ethyl 4-hydroxyazepane-1-carbothioate This compound is characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester typically involves the reaction of hexahydroazepine with carbon disulfide and ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate thiocarbamate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the carbothioic acid group to a thiol group, enhancing its nucleophilicity.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester can be compared with similar compounds such as:
1H-Azepine-1-carbothioic acid, hexahydro-, S-ethyl ester: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester: Contains a keto group instead of a hydroxy group, altering its chemical properties and reactivity.
Properties
CAS No. |
66747-12-4 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
S-ethyl 4-hydroxyazepane-1-carbothioate |
InChI |
InChI=1S/C9H17NO2S/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
HZPHLHTXUVSHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1CCCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)


![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)


![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)

